5-(4-Chlorophenyl)pyridin-2-amine
Overview
Description
“5-(4-Chlorophenyl)pyridin-2-amine” is a chemical compound with the IUPAC name 5-chloro-3-(4-chlorophenyl)-2-pyridinylamine . It has a molecular weight of 239.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8Cl2N2/c12-8-3-1-7(2-4-8)10-5-9(13)6-15-11(10)14/h1-6H,(H2,14,15) . This indicates that the compound has a pyridine ring with a chlorophenyl group and an amine group attached to it .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 239.1 .Scientific Research Applications
Synthesis and Reactivity
- Pyridine derivatives, including those related to 5-(4-Chlorophenyl)pyridin-2-amine, serve as important intermediates in chemical synthesis. For example, the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has shown promise for regioselective preparation of various hydroxylated pyridines, which are in high demand as synthons for pharmaceutical products and polymers with unique physical properties (Stankevičiūtė et al., 2016).
Coordination Chemistry and Metal Complexes
- Research on coordination complexes, such as those involving silver(I) with flexible unsymmetrical bis(pyridyl) ligands, has highlighted the structural diversity and luminescent properties of these compounds. Such studies are fundamental for the development of new materials with potential applications in sensing, lighting, and catalysis (Zhang et al., 2013).
Medicinal Chemistry
- Pyridine derivatives have been explored for their antimicrobial and anticancer activities, with some compounds showing high efficacy against various bacterial and fungal strains, as well as significant cytotoxicity against cancer cell lines. This underscores their potential as templates for the development of new therapeutic agents (Abdel-megeed et al., 2012).
Organometallic Chemistry
- The synthesis of organometallic complexes, such as rhenium(I) triscarbonyl complexes with redox-active amino- and iminopyridine ligands, demonstrates the application of pyridine derivatives in facilitating CO2 binding through metal-ligand cooperation. This area of research is crucial for the development of catalysts and materials aimed at carbon capture and utilization (Stichauer et al., 2017).
Safety and Hazards
The safety information available indicates that “5-(4-Chlorophenyl)pyridin-2-amine” has several hazard statements including H302, H312, H315, H319, H332, H335 . These suggest that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Future Directions
While specific future directions for “5-(4-Chlorophenyl)pyridin-2-amine” are not available, similar compounds such as pyrrolo[2,3-d]pyrimidines have been explored for their potential in drug design against chronic myelogenous leukemia . This suggests that “this compound” and similar compounds could have potential applications in drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds such as chloropyramine, a first-generation antihistamine, have been found to target the histamine h1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, including inflammation and allergic reactions .
Mode of Action
For instance, Chloropyramine acts as a competitive reversible H1 receptor antagonist . This means it binds to the H1 receptor, blocking the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
Based on the known action of similar compounds, it can be inferred that it may influence pathways related to inflammation and allergic reactions .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may help alleviate symptoms related to inflammation and allergic reactions by blocking the action of histamine .
Biochemical Analysis
Biochemical Properties
5-(4-Chlorophenyl)pyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors, altering their activity and influencing downstream biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis . By altering these pathways, this compound can impact cell growth, differentiation, and survival. Furthermore, it can interfere with metabolic processes, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, but may degrade over time when exposed to certain environmental factors . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux, leading to changes in the levels of specific metabolites . Understanding these pathways is crucial for determining the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s distribution can vary depending on the tissue type and the presence of specific transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for understanding the precise mechanisms through which the compound exerts its effects.
properties
IUPAC Name |
5-(4-chlorophenyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVARCJGOURVXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531399 | |
Record name | 5-(4-Chlorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50531399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84596-08-7 | |
Record name | 5-(4-Chlorophenyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84596-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Chlorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50531399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-chlorophenyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.